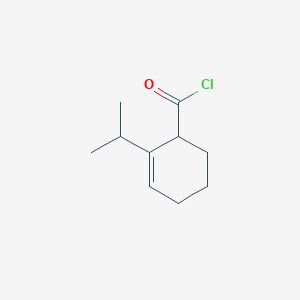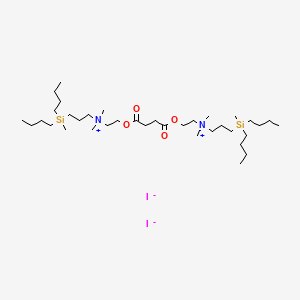
3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, flexibility, and resistance to oxidation and chemicals. This compound, with its intricate structure, is likely to have specialized applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” would involve multiple steps, including the formation of the silane and aminium groups, followed by their coupling. Typical reaction conditions might include:
Temperature: Moderate to high temperatures (50-150°C) to facilitate the reactions.
Solvents: Organic solvents such as toluene, dichloromethane, or tetrahydrofuran.
Catalysts: Metal catalysts like palladium or platinum to enhance reaction rates.
Industrial Production Methods
Industrial production would likely involve large-scale reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors could be used to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the silicon and nitrogen centers.
Reduction: Reduction reactions could target the aminium group, potentially converting it to an amine.
Substitution: Substitution reactions might occur at the silicon center, where alkyl or aryl groups could be replaced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted silanes, amines, and oxides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other organosilicon compounds or as a catalyst in organic reactions.
Biology
In biology, it might be used in the development of novel biomaterials or as a component in drug delivery systems due to its potential biocompatibility.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, it might be used in the production of high-performance materials, coatings, or adhesives due to its thermal stability and resistance to chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in a catalytic process, the compound might facilitate the formation or breaking of chemical bonds through its silicon and nitrogen centers. In a biological context, it could interact with cellular components, potentially disrupting or enhancing specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with applications in various fields.
Uniqueness
The uniqueness of “3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” lies in its complex structure, which combines multiple functional groups, potentially leading to a wide range of applications and reactivity patterns.
Propriétés
Numéro CAS |
95521-12-3 |
|---|---|
Formule moléculaire |
C36H78I2N2O4Si2 |
Poids moléculaire |
913.0 g/mol |
Nom IUPAC |
3-[dibutyl(methyl)silyl]propyl-[2-[4-[2-[3-[dibutyl(methyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C36H78N2O4Si2.2HI/c1-11-15-29-43(9,30-16-12-2)33-19-23-37(5,6)25-27-41-35(39)21-22-36(40)42-28-26-38(7,8)24-20-34-44(10,31-17-13-3)32-18-14-4;;/h11-34H2,1-10H3;2*1H/q+2;;/p-2 |
Clé InChI |
FGWRDFDFSZZUSI-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Si](C)(CCCC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(CCCC)CCCC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



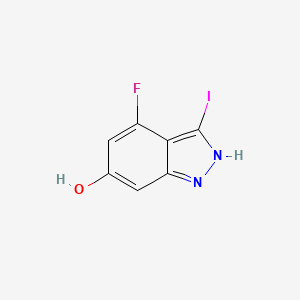




![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
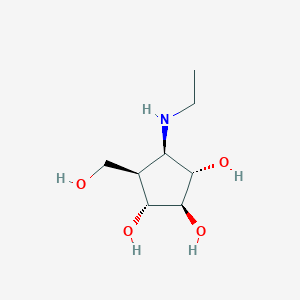
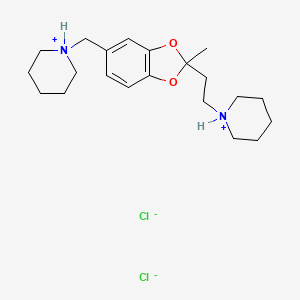
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
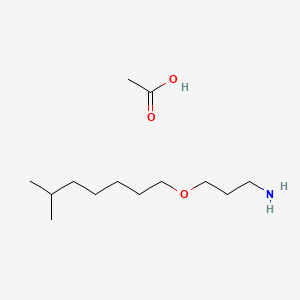
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
